

5-Amino-3-chloropicolinonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Amino-3-chloropicolinonitrile

Cat. No.: B1291315

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-amino-3-chloropicolinonitrile** and related pyridine derivatives, focusing on their synthesis, physicochemical properties, and potential applications in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.^[1] These heterocyclic compounds exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[1][2][3]} The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. **5-Amino-3-chloropicolinonitrile**, a substituted pyridine, represents a key building block for the synthesis of novel therapeutic agents. Its unique arrangement of amino, chloro, and cyano groups offers multiple reaction sites for derivatization, enabling the exploration of diverse chemical spaces in drug discovery programs.

Physicochemical Properties

While specific experimental data for **5-amino-3-chloropicolinonitrile** is not readily available in public literature, its properties can be estimated based on related compounds. The table below

summarizes key computed and experimental data for closely related pyridine derivatives to provide a comparative reference.

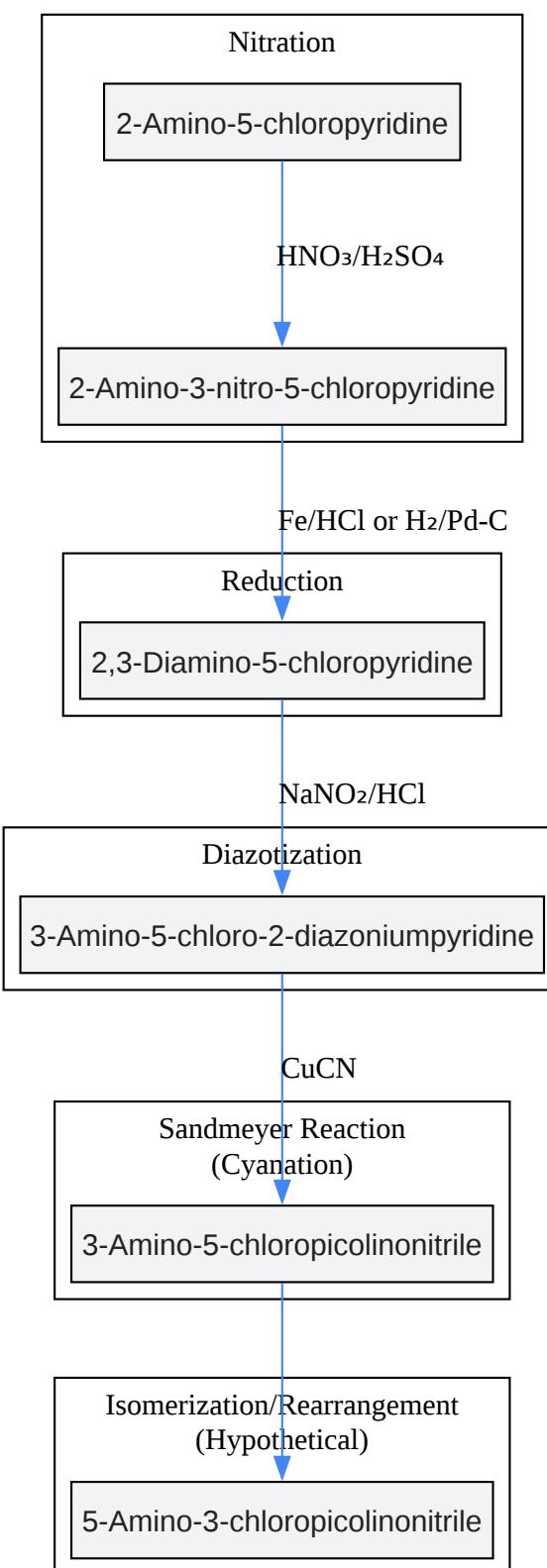
Property	5-Amino-3-chloropicolino nitrile (Predicted)	6-Amino-5-chloro-nicotinonitrile[1]	2-Amino-5-chloropyridine [4]	2-Amino-5-cyanopyridine[5]
Molecular Formula	C ₆ H ₄ CIN ₃	C ₆ H ₄ CIN ₃	C ₅ H ₅ CIN ₂	C ₆ H ₅ N ₃
Molecular Weight	153.57 g/mol	153.57 g/mol	128.56 g/mol	119.12 g/mol
Appearance	Light yellow to cream solid (predicted)	Light yellow to cream solid	Beige crystalline solid	-
Melting Point	-	190-198 °C	-	-
CAS Number	488713-31-1	156361-02-3	1072-98-6	4214-73-7

Synthesis of 5-Amino-3-chloropicolinonitrile

A direct, detailed experimental protocol for the synthesis of **5-amino-3-chloropicolinonitrile** is not explicitly documented in the reviewed literature. However, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry reactions and synthetic routes for analogous pyridine derivatives. The proposed synthesis starts from a commercially available precursor and involves nitration, cyanation, and reduction steps, followed by a key Sandmeyer reaction.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route to **5-amino-3-chloropicolinonitrile**.



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Caption: Proposed synthetic pathway for **5-Amino-3-chloropicolinonitrile**.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations. They should be optimized for safety and efficiency in a laboratory setting.

Step 1: Nitration of 2-Amino-5-chloropyridine

- To a stirred solution of 2-amino-5-chloropyridine (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
- Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
- Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-nitro-5-chloropyridine.

Step 2: Reduction of the Nitro Group

- Suspend 2-amino-3-nitro-5-chloropyridine (1 eq.) in ethanol.
- Add iron powder (3-5 eq.) and a catalytic amount of concentrated hydrochloric acid.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
- Evaporate the solvent under reduced pressure to obtain 2,3-diamino-5-chloropyridine.

Step 3: Diazotization and Sandmeyer Reaction

- Dissolve 2,3-diamino-5-chloropyridine (1 eq.) in an aqueous solution of hydrochloric acid at 0-5 °C.

- Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.
- Stir the resulting diazonium salt solution for 15-30 minutes.
- In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in an aqueous solution of sodium cyanide.
- Slowly add the cold diazonium salt solution to the copper cyanide solution.
- Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
- Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 3-amino-5-chloropicolinonitrile.

Step 4: Isomerization to **5-Amino-3-chloropicolinonitrile** (Hypothetical)

The direct conversion of the 3-amino isomer to the desired 5-amino isomer is not a straightforward reaction and would likely involve a multi-step process such as a Dimroth rearrangement, which is not commonly reported for this specific substrate. A more direct route to the 5-amino isomer would likely involve starting with a precursor that already has the amino group or a precursor to it at the 5-position.

An alternative, more plausible synthetic approach could start from 3-chloro-5-nitropicolinonitrile, followed by reduction of the nitro group.

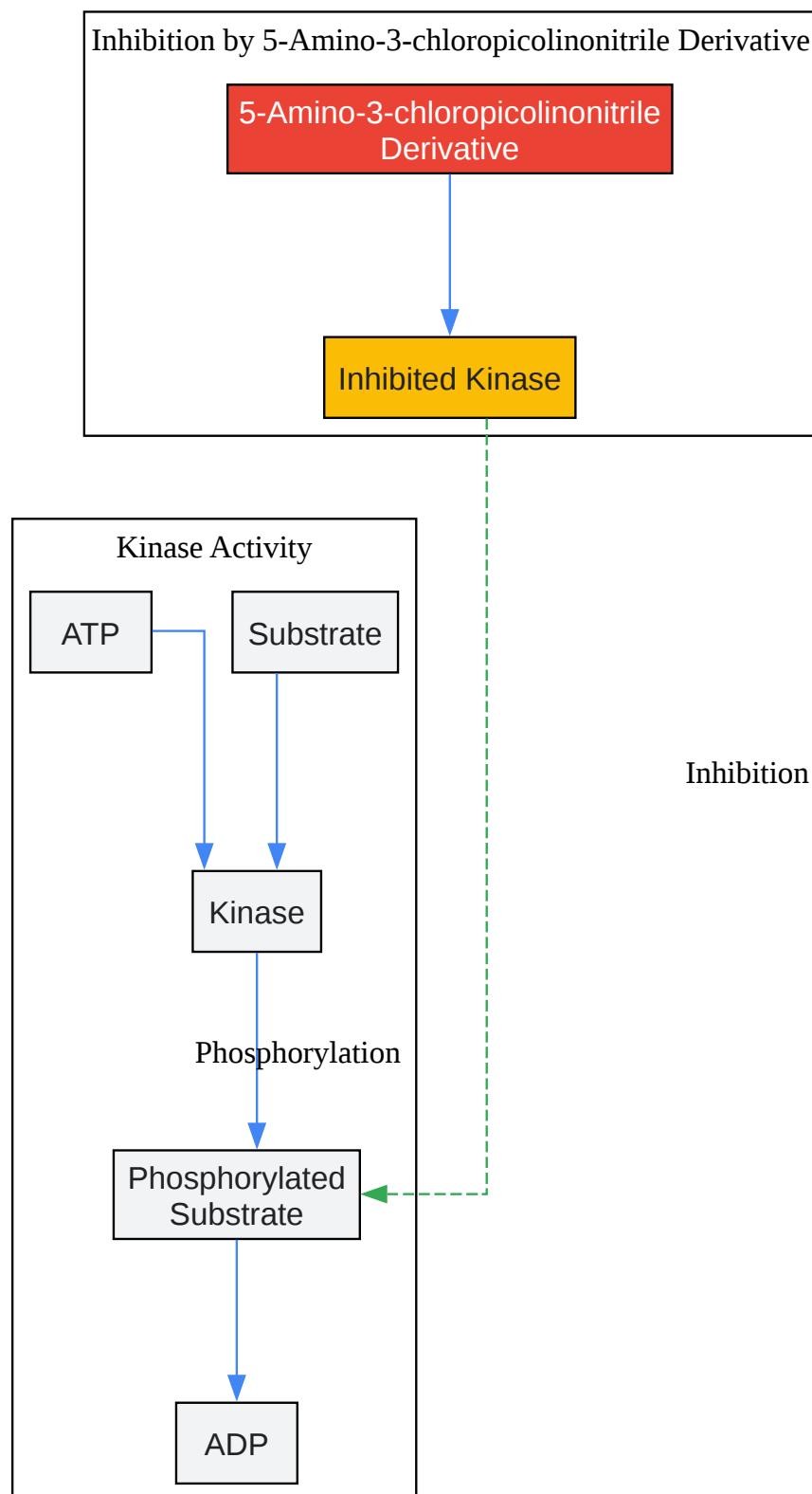
Potential Biological Activities and Signaling Pathways

While the specific biological targets of **5-amino-3-chloropicolinonitrile** have not been extensively studied, the broader class of aminopyridine derivatives has shown significant activity against various biological targets.

Kinase Inhibition

Many aminopyridine and aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.^[6] For example, aminopyrimidine derivatives have been successfully developed as Tropomyosin receptor kinase (TRK) inhibitors for the treatment of cancers with NTRK gene fusions.^[6] The structural features of **5-amino-3-chloropicolinonitrile** make it a potential scaffold for the design of inhibitors targeting the ATP-binding site of kinases.

The following diagram illustrates the general mechanism of action for ATP-competitive kinase inhibitors.



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Caption: General signaling pathway of kinase inhibition.

Agents for Neglected Tropical Diseases

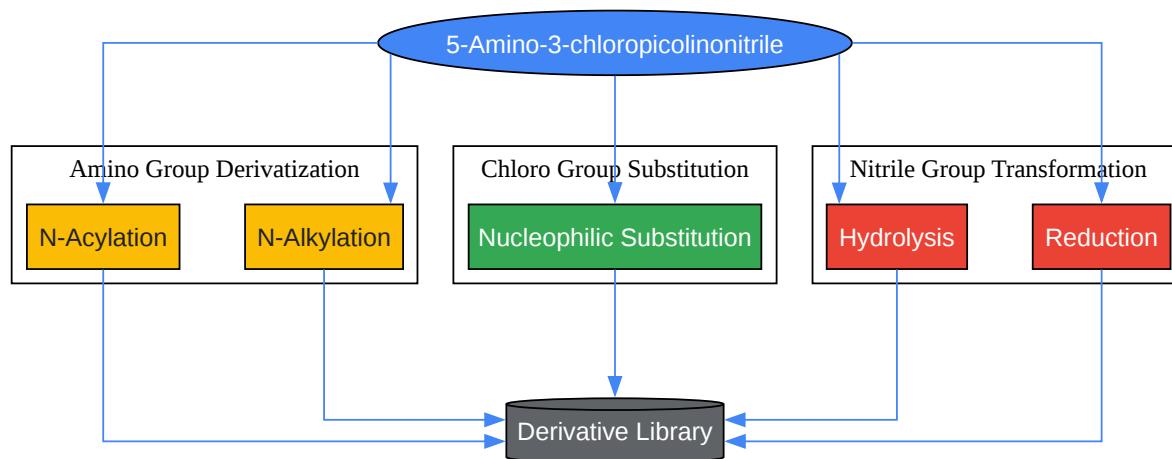
Aminopyridine derivatives have also shown promise in the development of drugs against neglected tropical diseases caused by protozoan parasites such as *Trypanosoma* and *Leishmania*.^[2] The aminopyridine scaffold can contribute to reducing lipophilicity and forming additional interactions with biological targets, which are favorable pharmacokinetic properties. ^[2]

Reactions and Derivatization

The functional groups of **5-amino-3-chloropicolinonitrile** provide several avenues for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

- N-Acylation/Alkylation of the Amino Group: The amino group can be readily acylated or alkylated to introduce various substituents.
- Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom can be displaced by various nucleophiles, although this may require activated conditions.
- Transformation of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

The workflow for generating a chemical library from **5-amino-3-chloropicolinonitrile** is depicted below.



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Caption: Derivatization workflow for **5-Amino-3-chloropicolinonitrile**.

Conclusion

5-Amino-3-chloropicolinonitrile is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. While detailed experimental data on the compound itself is limited, its structural relationship to a wide range of biologically active pyridine derivatives suggests its utility in medicinal chemistry. The proposed synthetic pathways and potential biological targets outlined in this guide provide a foundation for further research and development in this area. The versatility of its functional groups allows for the creation of diverse chemical libraries, which will be crucial in identifying lead compounds for various diseases.

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